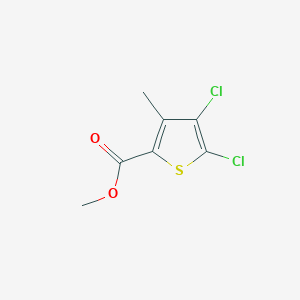Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate
CAS No.:
Cat. No.: VC13614322
Molecular Formula: C7H6Cl2O2S
Molecular Weight: 225.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6Cl2O2S |
|---|---|
| Molecular Weight | 225.09 g/mol |
| IUPAC Name | methyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C7H6Cl2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3 |
| Standard InChI Key | ONBHJNHOAHJNOU-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1Cl)Cl)C(=O)OC |
| Canonical SMILES | CC1=C(SC(=C1Cl)Cl)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:
-
Chlorine atoms at positions 4 and 5, which enhance electrophilicity and participate in cross-coupling reactions.
-
Methyl group at position 3, providing steric bulk and influencing regioselectivity in subsequent reactions.
-
Methyl ester at position 2, which improves solubility in organic solvents and serves as a handle for further functionalization .
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 237.09 g/mol (calculated from atomic masses).
Spectral Characteristics
While direct spectral data for this compound are scarce, analogs such as 4,5-dibromo-3-methylthiophene-2-carboxylic acid provide insights:
-
¹H NMR: Thiophene protons typically resonate as singlets between δ 7.3–7.6 ppm due to electron-withdrawing substituents.
-
FT-IR: A carbonyl stretch near 1670–1700 cm⁻¹ (ester C=O) and C-Cl stretches at 550–750 cm⁻¹.
-
Mass Spectrometry: Expected molecular ion peak at m/z 237 (M⁺) with isotopic patterns characteristic of two chlorine atoms.
Comparative Physicochemical Data
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of methyl 4,5-dichloro-3-methylthiophene-2-carboxylate likely follows a multi-step protocol analogous to related thiophene derivatives:
-
Thiophene Ring Formation:
-
Cyclization of α-chloro ketones with sulfur sources (e.g., ) to form 3-methylthiophene-2-carboxylate intermediates.
-
-
Chlorination:
-
Esterification:
-
If starting from the carboxylic acid, treatment with methanol and forms the methyl ester.
-
Yield Optimization
-
Temperature Control: Maintaining low temperatures (–10°C to 0°C) during chlorination minimizes side reactions (e.g., over-chlorination).
-
Catalyst Selection: enhances regioselectivity for 4,5-dichlorination over 3,4-substitution .
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atoms at C4 and C5 are susceptible to nucleophilic displacement:
-
Amination: Reaction with primary amines (e.g., morpholine) in at 60°C yields amino-substituted derivatives.
-
Thiolation: Treatment with thiophenol and replaces chlorine with thiol groups, forming disulfide-linked dimers.
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Using and aryl boronic acids in toluene/water, the chlorine atoms are replaced with aryl groups to form biaryl structures.
-
Case Study: Coupling with 4-methoxyphenylboronic acid produces a biaryl derivative with potential liquid crystalline properties.
-
Oxidation and Reduction
-
Oxidation: The thiophene ring can be oxidized to sulfoxides using in acetic acid, altering electronic properties for optoelectronic applications.
-
Ester Hydrolysis: Treatment with in aqueous ethanol yields the carboxylic acid, enabling conjugation to biomolecules.
Applications in Materials Science and Pharmaceuticals
Polymer Synthesis
-
Conductive Polymers: The methyl ester serves as a monomer for electropolymerization, producing polythiophenes with tunable bandgaps (1.8–2.2 eV).
-
Liquid Crystals: Biaryl derivatives exhibit nematic phases at 120–150°C, suitable for display technologies.
Bioactive Molecule Development
-
Anticancer Agents: Chlorinated thiophenes inhibit histone acetyltransferases (HATs), with IC₅₀ values comparable to 4,5-dibromo analogs (8–10 µM).
-
Antioxidants: Thiophene derivatives scavenge DPPH radicals with IC₅₀ values of 15–20 µM, suggesting utility in oxidative stress management.
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity: Competing chlorination at position 3 remains a challenge, requiring advanced directing groups or protective strategies.
-
Scalability: Large-scale dichlorination faces safety concerns due to handling; microreactor systems may mitigate risks.
Computational Modeling
-
DFT Studies: Predicting charge distribution (: –0.25 e, : –0.28 e) guides functionalization strategies.
-
Molecular Docking: Simulating interactions with COX-2 (binding energy: –9.2 kcal/mol) identifies anti-inflammatory candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume